molecular formula C15H23ClN2O4 B1653811 1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1958063-13-2

1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1653811
CAS RN: 1958063-13-2
M. Wt: 330.81
InChI Key: MVMZZPQEJVXBMV-UHFFFAOYSA-N
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Description

The compound “1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a 3,4-dimethoxyphenyl group and an aminoethyl group . This compound is part of a class of molecules that are widely used by medicinal chemists for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound could potentially involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific requirements of the synthesis, such as the desired stereochemistry and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The 3,4-dimethoxyphenyl and aminoethyl groups are also key structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The amino group could potentially participate in reactions such as amide bond formation, while the carboxylic acid group could undergo reactions such as esterification .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in drug discovery . This could include the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-13-4-3-10(7-14(13)21-2)12(8-16)17-6-5-11(9-17)15(18)19;/h3-4,7,11-12H,5-6,8-9,16H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMZZPQEJVXBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1958063-13-2
Record name 3-Pyrrolidinecarboxylic acid, 1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958063-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 5
1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 6
1-(2-Amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride

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